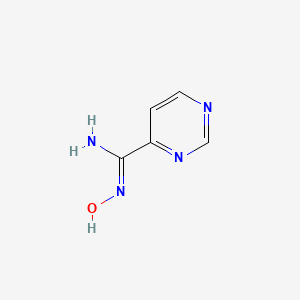

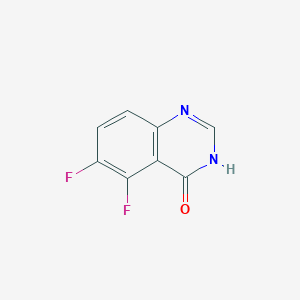

![molecular formula C17H29NO B1437811 N-[4-(Hexyloxy)benzyl]-1-butanamine CAS No. 1040691-83-5](/img/structure/B1437811.png)

N-[4-(Hexyloxy)benzyl]-1-butanamine

Descripción general

Descripción

N-[4-(Hexyloxy)benzyl]-1-butanamine, also known as 4-HO-MPMI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. The molecular formula of this compound is C17H29NO, and it has a molecular weight of 263.42 .

Synthesis Analysis

The synthesis of N-[4-(Hexyloxy)benzyl]-1-butanamine or similar compounds often involves Buchwald–Hartwig cross-coupling reactions . For instance, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine was obtained by means of a Buchwald–Hartwig cross-coupling reaction of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine and 2-bromothiophene in the presence of tris(dibenzylideneacetone)dipalladium(0), tri-tert-butyl phosphine, and sodium tert-butanolate .Physical And Chemical Properties Analysis

The molecular weight of N-[4-(Hexyloxy)benzyl]-1-butanamine is 263.42, and its molecular formula is C17H29NO . No further information about its physical and chemical properties is available from the search results.Aplicaciones Científicas De Investigación

Metabolic Pathway Elucidation

- Research on similar compounds, such as 3,4-methylenedioxy-amphetamine (MDA) and benzodioxolyl-butanamine (BDB), focuses on elucidating the metabolic pathways involving human hepatic cytochrome P450 isozymes. These studies aim to understand how these compounds are metabolized, which is crucial for assessing their pharmacological and toxicological profiles (Meyer, Peters, & Maurer, 2009).

Reaction Kinetics and Synthesis Optimization

- The synthesis of imines, including those similar in structure to N-[4-(Hexyloxy)benzyl]-1-butanamine, has been optimized using mesoscale oscillatory baffled reactors. This research demonstrates the ability to rapidly screen process conditions and obtain kinetic data, potentially applicable to optimizing the synthesis of N-[4-(Hexyloxy)benzyl]-1-butanamine (Rasdi, Phan, & Harvey, 2013).

Mass Spectral Analysis for Drug Identification

- Studies on mass spectral analysis of methylenedioxyphenylalkylamines provide insights into the identification of designer drugs. This research could be relevant for analytical methods development for N-[4-(Hexyloxy)benzyl]-1-butanamine and similar compounds (Borth, Hänsel, Rösner, & Junge, 2000).

Continuous Flow Synthesis

- The continuous flow synthesis of pharmaceutical intermediates, such as N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to HIV protease inhibitors, showcases the potential for applying continuous flow chemistry to the production of compounds like N-[4-(Hexyloxy)benzyl]-1-butanamine. This approach can lead to more efficient, scalable, and environmentally friendly synthesis methods (Pollet et al., 2009).

Safety And Hazards

N-[4-(Hexyloxy)benzyl]-1-butanamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause serious eye irritation and allergic skin reactions . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

N-[(4-hexoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-3-5-7-8-14-19-17-11-9-16(10-12-17)15-18-13-6-4-2/h9-12,18H,3-8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVRWKGDBCVPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)CNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Hexyloxy)benzyl]-1-butanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

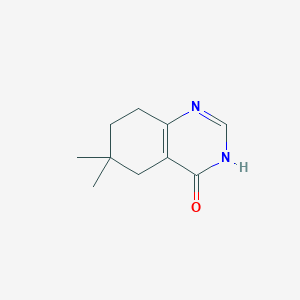

![tert-Butyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1437735.png)

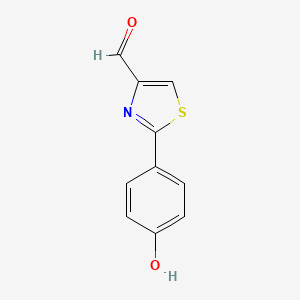

![5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1437736.png)

![(1S,2S,3R,5S)-3-(7-hydroxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1437739.png)

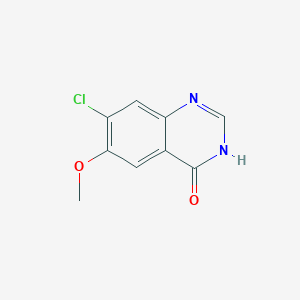

![methyl 7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1437741.png)

![methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1437742.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)